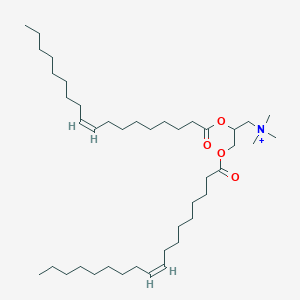![molecular formula C72H112O8 B054297 C-Undecylcalix[4]resorcinarene CAS No. 112247-07-1](/img/structure/B54297.png)
C-Undecylcalix[4]resorcinarene
Vue d'ensemble
Description
C-Undecylcalix4resorcinarene is a macrocyclic compound with the empirical formula C72H112O8·H2O . It is a type of calixarene, a class of macrocyclic compounds that are often used for molecular recognition . This compound has been used in the development of an electrochemical sensor for the determination of tryptophan .
Synthesis Analysis
C-Undecylcalix4resorcinarene can be synthesized by a simple condensation reaction . The synthesis of calixarenes is generally based on the condensation between para-substituted phenols/resorcinols and aldehydes .Molecular Structure Analysis
The crystal structure of the molecular complex of C-Undecylcalix4resorcinarene with dioxane has been determined by X-ray analysis . The calix4resorcinarene moiety adopts a bowl conformation with C4v symmetry. Four undecyl chains are axially oriented .Applications De Recherche Scientifique
Electrochemical Sensor for Tryptophan Detection
C-Undecylcalix4resorcinarene has been used in the development of an electrochemical sensor for the determination of tryptophan . A composite film was developed for this purpose, using Porous Reduced Graphene Oxide (PrGO) as the electron transfer layer, and a C-Undecylcalix4resorcinarene Langmuir–Blodgett (CUCR-LB) film as the molecular recognition layer . This sensor has a linear response range of 1.0 × 10 −7 to 3.0 × 10 −5 mol L −1 and a detection limit of 3.0 × 10 −8 mol L −1 .
Antioxidant for Endothermic Hydrocarbon Fuels
C-Undecylcalix4resorcinarene, with its hydrocarbon-soluble alkyl chain and hindered phenol structure, has been used as an antioxidant for endothermic hydrocarbon fuels . This application is particularly important in the field of fuel technology.
Mécanisme D'action
Target of Action
C-Undecylcalix4resorcinarene monohydrate, also known as C-Undecylcalix4resorcinarene, is a macromolecular compound used in proteomics research . It is an excellent molecular platform that can be modified by introducing functional groups to multiple sites at the upper and lower rims .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets. Due to the amphiphilic character of the calix resorcinarene molecules, they can form both well-ordered (stable) and insoluble monolayers at the air/water interface . This leads to precise Langmuir isotherms, which are critical in understanding the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by C-Undecylcalix4resorcinarene derivatives play an important role in the development of self-assembly chemistry. Hydrogen bonding and metal coordination are the two most common interactions to obtain multicomponent structures .
Pharmacokinetics
The pharmacokinetics of C-Undecylcalix4resorcinarene monohydrate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not explicitly mentioned in the search results
Result of Action
C-Undecylcalix4resorcinarene monohydrate acts as a molecular recognition layer, which increases the adsorption capacity of molecules on the surface of the electrode . Moreover, it has been used as antioxidants for endothermic hydrocarbon fuels Thus, macromolecular calixarene compounds were developed as thermally stable antioxidants to overcome the shortcomings of conventional small molecular hindered phenol antioxidants .
Action Environment
The action environment of C-Undecylcalix4resorcinarene monohydrate can influence its action, efficacy, and stability. For instance, its amphiphilic character allows it to form both well-ordered (stable) and insoluble monolayers at the air/water interface . This property is crucial in environments where precise Langmuir isotherms are required .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-Undecylcalix[4]resorcinarene monohydrate | |
CAS RN |
112247-07-1 | |
| Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Imidazolidineacetamide, N-[2-chloro-5-[[3-(dodecylsulfonyl)-2-methyl-1-oxopropyl]amino]phenyl]-alpha-(2,2-dimethyl-1-oxopropyl)-2,5-dioxo-3-(phenylmethyl)-](/img/structure/B54220.png)
![Benzamide, N-[2-(acetyloxy)-4-[(phenylsulfonyl)amino]phenyl]-](/img/structure/B54221.png)







![4-(Benzyloxy-methyl)-2,2,5-trimethyl-[1,3]dioxolane](/img/structure/B54234.png)

